Tert-butyl 4-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
The compound you mentioned contains several functional groups including a tert-butyl group, a piperidine ring, a pyrrolidine ring, and an ester group. The tert-butyl group is a type of alkyl group which is often used in organic chemistry due to its unique reactivity pattern . Piperidine and pyrrolidine are types of heterocyclic amines, which are often found in bioactive molecules and pharmaceuticals . The ester group is a common functional group in organic chemistry, known for its participation in various chemical reactions .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present. The tert-butyl group might undergo reactions like free radical halogenation . The piperidine and pyrrolidine rings might participate in reactions like electrophilic aromatic substitution . The ester group could undergo reactions like hydrolysis .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related tert-butyl piperidine-1-carboxylate derivatives have been extensively studied. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, demonstrating the relevance of similar compounds in medicinal chemistry and drug design (Zhang et al., 2018).
Molecular Structure Analysis
- The molecular and crystal structures of related compounds have been elucidated using techniques like X-ray crystallography. This includes studies on the molecular packing and hydrogen bonding patterns in crystals, which are crucial for understanding the chemical behavior and potential applications of these compounds (Didierjean et al., 2004).
Applications in Drug Development
- Certain tert-butyl piperidine-1-carboxylate derivatives have been explored for their potential in drug development, including as intermediates in the synthesis of pharmaceuticals targeting specific biological pathways. For example, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of such compounds in the development of macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Chemical Modification and Functionalization
- Research on the chemical modification and functionalization of tert-butyl piperidine-1-carboxylate derivatives showcases their versatility in synthetic organic chemistry. The synthesis of piperidine derivatives fused to a tetrahydrofuran ring, for instance, highlights the potential for creating complex heterocyclic systems with specific stereochemical configurations (Moskalenko & Boev, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, influencing a range of biochemical pathways .
Mode of Action
It’s known that the compound’s structure allows it to interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been found to induce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and more .
Properties
IUPAC Name |
tert-butyl 4-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4/c1-20(2,3)26-19(24)21-9-6-15(7-10-21)12-18(23)22-11-8-17(13-22)25-14-16-4-5-16/h15-17H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPALORZNMJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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